molecular formula C14H21NO3 B13117057 Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate

Cat. No.: B13117057
M. Wt: 251.32 g/mol
InChI Key: WXESUKBIGWUKFU-GFCCVEGCSA-N
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Description

®-tert-Butyl2-amino-3-(benzyloxy)propanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a benzyloxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the protected amino acid.

    Formation of the Propanoate Backbone: The propanoate backbone is formed through esterification reactions, where the carboxylic acid group of the amino acid reacts with an alcohol derivative.

Industrial Production Methods

Industrial production of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts are employed to enhance the reaction rate and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to optimize the reaction efficiency.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl2-amino-3-(benzyloxy)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Nucleophiles: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with oxo groups replacing the benzyloxy group.

    Reduced Derivatives: Compounds with hydroxyl groups replacing the benzyloxy group.

    Substituted Derivatives: Compounds with various functional groups replacing the benzyloxy group.

Scientific Research Applications

®-tert-Butyl2-amino-3-(benzyloxy)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-amino-3-benzyloxy-propionic acid benzyl ester
  • ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate

Uniqueness

®-tert-Butyl2-amino-3-(benzyloxy)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-phenylmethoxypropanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1

InChI Key

WXESUKBIGWUKFU-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](COCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N

Origin of Product

United States

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